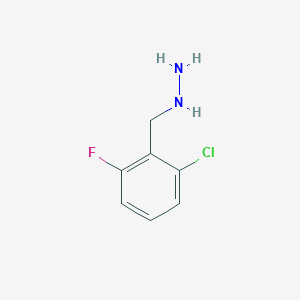

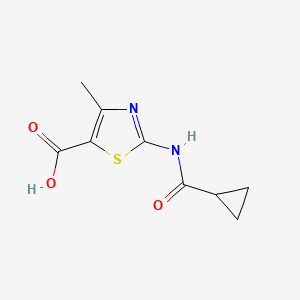

![molecular formula C6H5N3 B1353259 5H-Pirrolo[2,3-b]pirazina CAS No. 4745-93-1](/img/structure/B1353259.png)

5H-Pirrolo[2,3-b]pirazina

Descripción general

Descripción

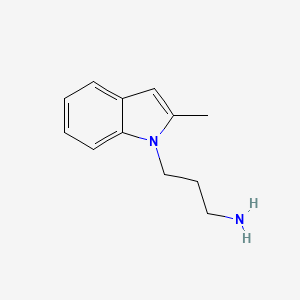

5H-Pyrrolo[2,3-b]pyrazine is an organic compound that belongs to the class of phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring .

Synthesis Analysis

The synthesis of 5H-Pyrrolo[2,3-b]pyrazine involves thermal (non-catalytic) cyclisation of the pyrazinylhydrazones . Another method involves the use of a weak-active compound identified from an internal hepatocyte growth factor receptor (also called c-Met) inhibitor project, which was optimized with the guidance of a co-crystal structure .Molecular Structure Analysis

The molecular structure of 5H-Pyrrolo[2,3-b]pyrazine includes a pyrrole and a pyrazine ring . The compound has been used in the development of FGFR kinase inhibitors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5H-Pyrrolo[2,3-b]pyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis

5H-Pyrrolo[2,3-b]pyrazine has a molecular weight of 119.13 . It is a solid at room temperature and should be stored in a dry place .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de 5H-Pirrolo[2,3-b]pirazina han mostrado una significativa actividad antimicrobiana . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos.

Actividad Antiinflamatoria

Estos compuestos también han demostrado propiedades antiinflamatorias . Esto sugiere que podrían usarse en el tratamiento de diversas enfermedades inflamatorias.

Actividad Antiviral

Los derivados de pirrolopirazina, incluyendo this compound, han exhibido actividades antivirales . Esto indica su posible uso en terapias antivirales.

Actividad Antifúngica

Estos compuestos han mostrado propiedades antifúngicas , que podrían aprovecharse para el desarrollo de nuevos medicamentos antifúngicos.

Actividad Antioxidante

Los derivados de this compound han mostrado actividades antioxidantes . Esto sugiere que podrían usarse en la prevención de enfermedades causadas por el estrés oxidativo.

Actividad Antitumoral

Estos compuestos han demostrado propiedades antitumorales , lo que indica su posible uso en terapias contra el cáncer.

Actividad Inhibitoria de Quinasas

Los derivados de this compound han mostrado mayor actividad en la inhibición de quinasas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos inhibidores de quinasas, que son importantes en el tratamiento de diversas enfermedades, incluyendo el cáncer .

Tintes Fluorescentes

Los compuestos que poseen dos átomos de cloro vecinos activados hacia la sustitución nucleofílica, incluyendo la porción 2,3-dicloropirazina, reaccionan con 1,8-diazabiciclo[5.4.0]undec-7-eno (DBU) dando lugar a tintes fluorescentes . Esto sugiere que 4,7-DIAZAINDOLE podría usarse en la síntesis de tintes fluorescentes, que tienen aplicaciones en diversos campos, incluyendo la imagenología biológica y la tecnología de sensores.

Mecanismo De Acción

Target of Action

5H-Pyrrolo[2,3-b]pyrazine, also known as 4,7-DIAZAINDOLE, primarily targets kinases . Kinases are enzymes that play a crucial role in the regulation of cellular processes, including cell growth, division, and metabolism. In particular, 5H-Pyrrolo[2,3-b]pyrazine has shown more activity on kinase inhibition .

Mode of Action

The compound interacts with its kinase targets, inhibiting their activity . This interaction and the resulting changes can affect various cellular processes, potentially leading to altered cell function or death.

Biochemical Pathways

The biochemical pathways affected by 5H-Pyrrolo[2,3-b]pyrazine are related to its kinase targets. By inhibiting kinases, the compound can disrupt the signaling pathways that these enzymes are involved in, leading to downstream effects such as altered cell growth or death .

Pharmacokinetics

One derivative of 5h-pyrrolo[2,3-b]pyrazine, compound 13, has been reported to display high selectivity and favorable metabolic properties .

Result of Action

The molecular and cellular effects of 5H-Pyrrolo[2,3-b]pyrazine’s action are primarily related to its kinase inhibitory activity . By inhibiting kinases, the compound can alter cellular processes regulated by these enzymes, potentially leading to effects such as cell growth inhibition or cell death .

Análisis Bioquímico

Biochemical Properties

5H-Pyrrolo[2,3-b]pyrazine plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are a subfamily of receptor tyrosine kinases involved in numerous cellular processes such as angiogenesis, embryogenesis, and tissue homeostasis . The compound binds to the active site of FGFRs, inhibiting their kinase activity and thereby modulating downstream signaling pathways. This interaction is critical for its potential therapeutic applications in cancer treatment .

Cellular Effects

The effects of 5H-Pyrrolo[2,3-b]pyrazine on various cell types and cellular processes are profound. It influences cell function by inhibiting FGFR kinase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, 5H-Pyrrolo[2,3-b]pyrazine has been observed to impact other cellular processes such as wound repair and tissue homeostasis .

Molecular Mechanism

At the molecular level, 5H-Pyrrolo[2,3-b]pyrazine exerts its effects primarily through the inhibition of FGFR kinase activity. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade, leading to altered gene expression and cellular responses. The high selectivity and binding affinity of 5H-Pyrrolo[2,3-b]pyrazine for FGFRs make it a potent inhibitor with significant therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5H-Pyrrolo[2,3-b]pyrazine have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to 5H-Pyrrolo[2,3-b]pyrazine can lead to sustained inhibition of FGFR activity and prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 5H-Pyrrolo[2,3-b]pyrazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

5H-Pyrrolo[2,3-b]pyrazine is involved in several metabolic pathways, primarily through its interaction with FGFRs. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell . Understanding these pathways is crucial for developing effective therapeutic strategies and predicting potential drug interactions.

Transport and Distribution

Within cells and tissues, 5H-Pyrrolo[2,3-b]pyrazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy . The distribution of 5H-Pyrrolo[2,3-b]pyrazine is influenced by factors such as tissue permeability and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of 5H-Pyrrolo[2,3-b]pyrazine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct 5H-Pyrrolo[2,3-b]pyrazine to specific cellular compartments, influencing its inhibitory activity and therapeutic potential .

Propiedades

IUPAC Name |

5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-8-6-5(1)7-3-4-9-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTVJMFWJUFBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963845 | |

| Record name | 5H-Pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4745-93-1 | |

| Record name | 5H-Pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-pyrrolo[2,3-b]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

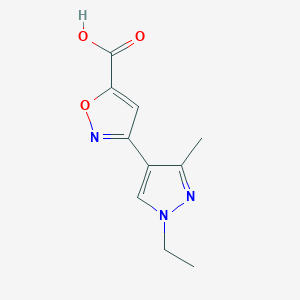

![1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B1353195.png)

![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)

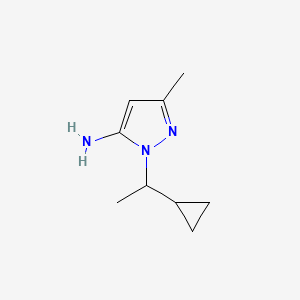

![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)

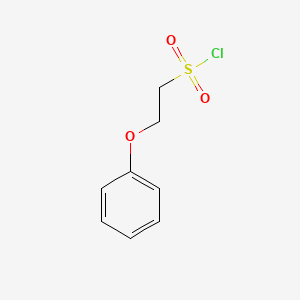

![6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)